7-Chloro-3-quinolinemethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(7-chloroquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-5,13H,6H2 |
InChI Key |
JJBOUUQTEXYDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)CO)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloro 3 Quinolinemethanol and Its Structural Analogues
Direct Synthetic Routes to 7-Chloro-3-quinolinemethanol
Direct synthetic approaches primarily involve the modification of pre-existing quinoline (B57606) structures, focusing on the introduction or alteration of a hydroxymethyl group at the C3 position.
Reductive Transformations of 7-Chloro-3-quinolinecarbaldehyde and Related Precursors
A common and straightforward method for the preparation of this compound is the reduction of its corresponding aldehyde, 7-chloro-3-quinolinecarbaldehyde. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) is a frequently employed reagent for this purpose.
Similarly, other substituted 2-chloroquinoline-3-carbaldehydes can undergo reduction to yield the corresponding quinolinemethanols. nih.govresearchgate.net The Vilsmeier-Haack reaction is a key method for synthesizing these 2-chloroquinoline-3-carbaldehyde (B1585622) precursors from acetanilides. researchgate.netrsc.org This reaction facilitates simultaneous chlorination at the 2-position and formylation at the 3-position to construct the quinoline ring.
Table 1: Examples of Reductive Transformations
| Precursor | Reducing Agent | Product |
| 7-Chloro-3-quinolinecarbaldehyde | Sodium Borohydride | This compound |
| 2-Chloroquinoline-3-carbaldehyde | Sodium Borohydride | (2-Chloroquinolin-3-yl)methanol |
Reduction of 4-Chloro-3-carbethoxyquinoline to 4-Chloro-3-quinolinemethanol and Analogous Conversions
The reduction of esters, such as 4-chloro-3-carbethoxyquinoline, provides another pathway to quinolinemethanols. This transformation typically requires stronger reducing agents than those used for aldehydes, such as lithium aluminum hydride. This approach is applicable to a variety of substituted carbethoxyquinolines to produce their corresponding methanol (B129727) derivatives.
Indirect Synthetic Pathways for Quinoline Methanol Scaffolds
Indirect methods focus on the initial construction of the quinoline ring system, which can then be further functionalized to introduce the desired methanol group. These classic name reactions in organic chemistry offer versatility in accessing a wide array of substituted quinolines.
Friedländer Condensation and its Variants for Quinoline Core Formation
The Friedländer synthesis is a versatile and widely used method for constructing quinoline rings. organicreactions.orgwikipedia.orgresearchgate.netjk-sci.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. organicreactions.orgwikipedia.orgorganic-chemistry.org This reaction is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com The choice of reactants allows for the introduction of various substituents onto the quinoline core. Once the quinoline scaffold is formed, subsequent modifications can be performed to introduce a hydroxymethyl group at the desired position.
Table 2: Overview of Friedländer Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base | Substituted Quinoline |
Conrad-Limpach, Pfitzinger, and Skraup Reactions in Quinoline Synthesis
Several other classic reactions provide access to the quinoline framework:
Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.orgiipseries.orgquimicaorganica.orgjptcp.com The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either 4-quinolones or 2-quinolones (Knorr variation). wikipedia.orgquimicaorganica.org High-boiling point solvents are often used to facilitate the cyclization step. nih.gov
Pfitzinger Reaction: This method utilizes the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. wikipedia.orgpharmaguideline.comresearchgate.netresearchgate.net These carboxylic acids can then be subjected to further chemical transformations. Modifications of the Pfitzinger reaction have been developed to improve yields and expand its scope. researchgate.netscispace.comacs.org
Skraup Reaction: The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comwikipedia.orgnumberanalytics.com This vigorous reaction can be modulated by the choice of oxidizing agent. wikipedia.org The Doebner-Miller reaction is a related synthesis that uses α,β-unsaturated carbonyl compounds. iipseries.orggoogle.com
Multicomponent Reaction (MCR) Strategies for Diversified Quinoline Architectures
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like quinolines in a single step from multiple starting materials. researchgate.netrsc.org These reactions are highly atom-economical and allow for the rapid generation of diverse quinoline libraries. researchgate.netrsc.orgbeilstein-journals.org For example, a one-pot method for preparing quinolines involves the reaction of acetals, aromatic amines, and alkynes catalyzed by bismuth(III) triflate. researchgate.net The Povarov reaction, another MCR, can produce tetrahydroquinolines which can then be oxidized to quinolines. beilstein-journals.org
Oxidative Annulation and Cascade Reaction Mechanisms in Quinoline Formation
Oxidative annulation has become a powerful tool for constructing quinoline rings. mdpi.com These reactions often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation, frequently through a cascade or domino sequence. mdpi.comresearchgate.net This approach enhances atom economy and reduces the number of synthetic steps.
A key strategy involves the C-H activation of anilines and their subsequent reaction with various coupling partners. For instance, rhodium catalysts have been employed to facilitate the ortho-C-H bond activation of aromatic amines, which then undergo cyclization. mdpi.com This process can be part of a cascade C-H activation and heteroannulation sequence to yield substituted quinolines. mdpi.com
Cascade reactions for quinoline synthesis can be initiated in several ways. One-pot reactions involving the in situ generation of α,β-unsaturated ketones from saturated ketones, followed by an aza-Michael addition of anilines and subsequent annulation, have been successfully developed. researchgate.net Another example is the palladium-catalyzed denitrogenative addition of arylhydrazines to o-aminocinnamonitriles, which proceeds through a sequential process culminating in intramolecular cyclization to form the quinoline core. nih.gov
The mechanisms of these reactions are often complex, involving multiple catalytic cycles. For example, a proposed mechanism for a palladium-catalyzed cascade involves the initial oxidative addition of an arylhydrazine to the palladium center, followed by a series of steps including carbopalladation of a nitrile group, protonation, hydrolysis to a ketone intermediate, and final intramolecular cyclization. nih.gov
Catalytic Approaches in this compound Synthesis and Derivatization
Catalysis is central to the modern synthesis of quinolines, offering high efficiency and selectivity. Both transition metals and, more recently, organocatalysts and photocatalysts have been employed to drive these transformations.
Transition metal catalysis has been extensively studied for the synthesis of quinolines via dehydrogenative coupling reactions. researchgate.net These methods often utilize readily available starting materials like 2-aminoaryl methanols and ketones or secondary alcohols. researchgate.netresearchgate.net A variety of transition metals, including ruthenium, iridium, copper, manganese, cobalt, and nickel, have proven effective. researchgate.netresearchgate.net
For example, cobalt(II) acetate (B1210297) has been used to catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to produce quinolines in a one-pot process under mild conditions. researchgate.netorganic-chemistry.org This method is notable for being ligand-free, which simplifies the reaction setup. researchgate.net Similarly, iridium catalysts have been used for the synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones, demonstrating high efficiency and broad functional group tolerance. organic-chemistry.org Iron-catalyzed cross-coupling reactions have also been developed, where heteroaromatic tosylates and phosphates react with alkyl Grignard reagents. organic-chemistry.org
The general mechanism for these dehydrogenative cyclizations is believed to involve the initial metal-catalyzed oxidation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde. researchgate.net This is followed by a cross-aldol condensation with a ketone to form an α,β-unsaturated carbonyl compound, which then undergoes cyclodehydration to yield the quinoline ring. researchgate.net
| Catalyst | Reactants | Product | Key Features |
| Co(OAc)₂·4H₂O | 2-aminoaryl alcohols and ketones/nitriles | Quinolines/Quinazolines | Ligand-free, mild conditions, one-pot. researchgate.netorganic-chemistry.org |
| Iridium Complex | 2-aminobenzyl alcohols and α,β-unsaturated ketones | Functionalized quinolines | High efficiency, broad functional group tolerance. organic-chemistry.org |
| Iron Catalyst | Heteroaromatic tosylates/phosphates and alkyl Grignard reagents | Alkyl-substituted N-heterocycles | Low temperature, rapid conversion. organic-chemistry.org |
| Rhodium(III) | Functionalized pyridines and alkynes | Quinolines | Oxidative annulation via cascade C-H activation. acs.org |
| Palladium(II) | o-aminocinnamonitriles and arylhydrazines | Quinolines | Denitrogenative cascade reaction. nih.gov |
In recent years, organocatalysis and photocatalysis have emerged as powerful, sustainable alternatives to transition metal catalysis. mdpi.comscience.eus These methods often operate under mild conditions, utilizing visible light as an energy source in the case of photocatalysis. science.eusnih.gov
Organocatalysis utilizes small, chiral organic molecules to catalyze reactions, offering benefits such as low cost and toxicity. science.eus For quinoline synthesis, organocatalytic approaches can facilitate key bond-forming steps with high stereoselectivity. science.eus
Photocatalysis has enabled the development of novel synthetic routes to quinolines. mdpi.comnih.gov For example, 9,10-phenanthrenequinone (PQ) has been used as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines under visible light irradiation. nih.govorganic-chemistry.org The proposed mechanism involves the excited state of PQ inducing a one-electron oxidation of the imine substrate, which triggers an electrocyclization cascade to form the quinoline product. nih.govorganic-chemistry.org Metal-free photoredox catalysis has also been achieved using organic dyes, such as 10-methyl-9,10-dihydroacridine, to promote the cascade annulation reactions for quinoline synthesis. researchgate.netresearchgate.net
| Method | Catalyst | Reactants | Key Features |
| Organocatalysis | Chiral organic molecules | Various substrates | High stereoselectivity, low toxicity. science.eus |
| Photocatalysis | 9,10-phenanthrenequinone (PQ) | 2-vinylarylimines | Visible light, mild conditions, high yields. nih.govorganic-chemistry.org |
| Metal-Free Photoredox Catalysis | 10-methyl-9,10-dihydroacridine | (Aza)-MBH adducts | Visible light, generation of amidyl radicals. researchgate.netresearchgate.net |
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes to quinolines, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netbohrium.com
Solvent-free reactions and the use of microwave irradiation are key green chemistry techniques that have been successfully applied to quinoline synthesis. researchgate.netrsc.org Microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and enhance the purity of products compared to conventional heating methods. bohrium.comrsc.org
For example, the Friedländer annulation, a classical method for quinoline synthesis, has been adapted to solvent-free conditions under microwave irradiation, leading to significantly higher yields in a fraction of the time. rsc.org Multicomponent reactions, which are inherently atom-economical, are also well-suited for microwave assistance. The synthesis of substituted quinolines from anilines, aldehydes, and terminal alkynes has been achieved in minutes with excellent yields using a solid acid catalyst like montmorillonite (B579905) K-10 under microwave irradiation. rsc.org
| Reaction Type | Conditions | Catalyst | Advantages |
| Friedländer Annulation | Solvent-free, microwave irradiation | Diphenylphosphate | Reduced reaction time, increased yield. rsc.org |
| Multicomponent Reaction | Solvent-free, microwave irradiation | Montmorillonite K-10 | High atom economy, rapid reaction. rsc.org |
| Aza-Diels-Alder Reaction | Solvent-free, microwave irradiation | None | Catalyst-free, atom-economical. researchgate.net |
The choice of oxidants and reagents is crucial for the environmental footprint of a synthetic process. In quinoline synthesis, there is a growing trend towards replacing toxic and hazardous reagents with more environmentally benign alternatives. mdpi.com
Molecular oxygen, often from the air, is an ideal green oxidant, and its use has been demonstrated in the aerobic oxidative cyclization of amines and ketones to form quinolines. mdpi.com Hydrogen peroxide is another environmentally friendly oxidant that has been used in Doebner-like reactions to improve the yield of quinoline products. mdpi.com
The use of water as a solvent is another important aspect of green quinoline synthesis. tandfonline.com FeCl₃·6H₂O has been used as an inexpensive, non-toxic, and reusable catalyst for the condensation of 2-aminoarylketones and active methylene (B1212753) compounds in water to afford quinolines in high yields. tandfonline.com The use of solid acid catalysts, such as montmorillonite K-10 and nano-crystalline sulfated zirconia, which can be easily recovered and reused, also contributes to the sustainability of these methods. rsc.org
Chemical Reactivity and Functional Group Transformations of 7 Chloro 3 Quinolinemethanol
Electrophilic Substitution Reactions on the Quinoline (B57606) Nucleus
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. The pyridine (B92270) ring is particularly deactivated, while the benzene ring is more susceptible to attack. In 7-Chloro-3-quinolinemethanol, the presence of the deactivating chloro group further reduces the electron density of the carbocyclic ring.
Electrophilic substitution, if forced under harsh conditions, is predicted to occur on the benzene ring portion of the quinoline nucleus. The directing effects of the existing substituents determine the regiochemical outcome. The chloro group is an ortho-, para-director, while the fused pyridine ring's influence directs incoming electrophiles to positions 5 and 8. Therefore, nitration or halogenation would be expected to yield a mixture of products with substitution occurring primarily at the C-5 and C-8 positions. However, such reactions are often low-yielding and can be complicated by side reactions due to the required forcing conditions.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 7-Chloro-5-nitro-3-quinolinemethanol and 7-Chloro-8-nitro-3-quinolinemethanol |
| Halogenation | Br₂/FeBr₃ | 7-Chloro-5-bromo-3-quinolinemethanol and 7-Chloro-8-bromo-3-quinolinemethanol |
Nucleophilic Aromatic Substitution (SNAr) at the 7-Chloro Position
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for halo-substituted heterocyclic compounds. libretexts.orgyoutube.com The electron-withdrawing nitrogen atom in the quinoline ring activates the entire nucleus towards nucleophilic attack, particularly at the α (C-2, C-4) and γ (C-4) positions. semanticscholar.org While the C-4 position is the most reactive site for SNAr on the quinoline ring, substitution at the C-7 position is also feasible, though it generally requires more forcing conditions. semanticscholar.org
The chlorine atom at the C-7 position of this compound can be displaced by a variety of nucleophiles, providing a direct route to 7-substituted quinoline derivatives. This reaction proceeds through a Meisenheimer-like intermediate, and its rate is enhanced by the presence of the ring nitrogen which helps to stabilize the negative charge developed during the reaction. openstax.org
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reaction with ammonia (B1221849) or primary/secondary amines can yield 7-aminoquinoline (B1265446) derivatives, while reaction with sodium methoxide (B1231860) would produce the 7-methoxyquinoline (B23528) analog.
| Nucleophile | Reagent Example | Product Type |
| Amines | R-NH₂ (e.g., Aniline) | 7-(Alkyl/Aryl)amino-3-quinolinemethanol |
| Alkoxides | NaOR (e.g., Sodium Methoxide) | 7-Alkoxy-3-quinolinemethanol |
| Thiolates | NaSR (e.g., Sodium thiophenoxide) | 7-(Alkyl/Aryl)thio-3-quinolinemethanol |
Reactions of the Primary Hydroxyl Group in the Methanol (B129727) Moiety
The primary hydroxyl group in the methanol side chain at the C-3 position is a key site for functionalization, allowing for a wide array of derivatives to be synthesized.
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions to form the corresponding esters. These reactions can be catalyzed by acids (e.g., H₂SO₄ for Fischer esterification) or bases (e.g., pyridine or triethylamine (B128534) when using acid chlorides).
Etherification: Ether derivatives can be prepared via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the ether.
Oxidation: The primary alcohol can be oxidized to afford either the corresponding aldehyde (7-chloroquinoline-3-carbaldehyde) or carboxylic acid (7-chloroquinoline-3-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will typically stop at the aldehyde stage. durham.ac.uk Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the alcohol directly to the carboxylic acid.
| Transformation | Reagent(s) | Product |
| Esterification | Acetic Anhydride, Pyridine | (7-Chloroquinolin-3-yl)methyl acetate (B1210297) |
| Etherification | 1. NaH; 2. CH₃I | 7-Chloro-3-(methoxymethyl)quinoline |
| Oxidation (to Aldehyde) | PCC or DMP, CH₂Cl₂ | 7-Chloroquinoline-3-carbaldehyde |
| Oxidation (to Carboxylic Acid) | KMnO₄, NaOH, H₂O | 7-Chloroquinoline-3-carboxylic acid |
The hydroxyl group serves as an excellent leaving group after conversion to a tosylate or mesylate, or it can be directly replaced by other functional groups. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding 3-(chloromethyl) or 3-(bromomethyl) derivatives. These haloalkyl derivatives are valuable intermediates, as they are highly susceptible to nucleophilic substitution, allowing for the introduction of nitriles, azides, amines, and other functional groups at the 3-position.
Alkylation and Acylation of the Quinoline Nitrogen Atom
The nitrogen atom of the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can readily react with alkylating agents (e.g., alkyl halides like methyl iodide) or acylating agents (e.g., acyl halides like acetyl chloride) to form quaternary quinolinium salts. semanticscholar.org This process modifies the electronic properties of the quinoline ring, making it significantly more electron-deficient. This increased electron deficiency can, in turn, enhance the reactivity of the ring towards nucleophilic attack.
Regioselective Functionalization Strategies for Quinoline-3-Substituted Derivatives
Advanced synthetic strategies enable the precise functionalization of the chloro-quinoline scaffold. Directed ortho-metalation (DoM) and halogen-metal exchange are powerful techniques for achieving regioselectivity. durham.ac.ukresearchgate.net
For chloro-substituted quinolines, metalation using lithium amide bases like lithium diisopropylamide (LDA) can selectively deprotonate specific positions on the ring. researchgate.net For instance, LDA tends to deprotonate the C-3 position. However, the use of mixed lithium-magnesium or lithium-zinc amide reagents can alter this regioselectivity, favoring functionalization at the C-2 or C-8 positions. durham.ac.ukresearchgate.net
These strategies create organometallic intermediates that can be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, iodine), allowing for the controlled introduction of a wide range of substituents onto the quinoline core. durham.ac.uk While these methods are typically applied to simpler chloroquinolines, they represent a potent approach for synthesizing complex derivatives that could be adapted for precursors to this compound or for its further functionalization.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation in 7 Chloro 3 Quinolinemethanol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 7-Chloro-3-quinolinemethanol, ¹H and ¹³C NMR spectra offer a complete map of the proton and carbon framework.
In the ¹H NMR spectrum, protons on the quinoline (B57606) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the chlorine atom and the nitrogen atom. The protons of the hydroxymethyl group (-CH₂OH) would appear more upfield, with the methylene (B1212753) protons showing a distinct signal and the hydroxyl proton signal being broad and variable depending on the solvent and concentration.
The ¹³C NMR spectrum would complement this by showing distinct signals for each of the 10 carbon atoms in the molecule. The carbons of the quinoline ring would resonate in the δ 120-150 ppm range, while the methylene carbon of the hydroxymethyl group would be found significantly upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | ~8.8 | ~150 |
| 4 | ~8.1 | ~128 |
| 5 | ~7.8 | ~127 |
| 6 | ~7.5 | ~126 |
| 7 | - | ~136 |
| 8 | ~8.0 | ~129 |
| 4a | - | ~148 |
| 8a | - | ~128 |
| 3-CH₂ | ~4.9 | ~62 |
2D-NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Assignments
While 1D NMR provides fundamental data, 2D-NMR techniques are indispensable for unambiguously assigning these signals and revealing complex structural details. github.ioyoutube.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In this compound, COSY would show correlations between adjacent protons on the quinoline ring (e.g., between H-5 and H-6), helping to trace the connectivity within the aromatic system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. emerypharma.comanalyzetest.com This is crucial for assigning the carbon signals based on the already-assigned proton signals. For instance, the proton signal at ~4.9 ppm would show a cross-peak with the carbon signal at ~62 ppm, confirming their assignment to the -CH₂- group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com This technique is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. analyzetest.com For example, the methylene protons (-CH₂) would show HMBC correlations to carbons C-3, C-4, and C-2, unequivocally placing the hydroxymethyl group at the 3-position of the quinoline ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high precision. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of a compound's molecular formula. researchgate.netchromatographyonline.com For this compound (C₁₀H₈ClNO), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecule breaks apart in a predictable manner, and analyzing these fragments helps to confirm the arrangement of atoms and functional groups.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClNO |
| Calculated Exact Mass | 193.0294 |
| Expected Key Fragments | [M-H₂O]⁺, [M-CH₂O]⁺, [M-Cl]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govnih.gov It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies. Each functional group has a characteristic absorption range. ucdavis.edunsf.gov
For this compound, the FT-IR spectrum would display key absorption bands confirming its structure. A broad band in the 3400-3200 cm⁻¹ region would be characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching of the primary alcohol would appear in the 1050-1150 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region. iosrjournals.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol | 3400-3200 (broad) |
| C-H Stretch | Aromatic | 3100-3000 |
| C-H Stretch | Methylene (-CH₂) | 2950-2850 |
| C=C and C=N Stretch | Aromatic Ring | 1600-1450 |
| C-O Stretch | Primary Alcohol | ~1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. taylorfrancis.com Molecules containing π-systems, such as the quinoline ring in this compound, absorb UV or visible light, promoting electrons from a lower energy bonding or non-bonding orbital to a higher energy anti-bonding orbital (e.g., π → π* and n → π* transitions). libretexts.org
The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore. The extended conjugated system of the quinoline core is expected to result in strong absorption in the UV region. masterorganicchemistry.com The position of λmax can be influenced by substituents on the ring and the solvent used for analysis. Studying these electronic transitions helps to confirm the nature of the conjugated system. technion.ac.il
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Predicted λmax (nm) |
|---|---|---|
| π → π* | Quinoline Ring | ~230, ~280, ~320 |
X-ray Crystallography for Determination of Solid-State Molecular Structure and Crystal Packing
This technique also provides invaluable information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how the molecules pack together in the crystal lattice. unimi.itresearchgate.net For instance, the hydroxyl group of one molecule could form a hydrogen bond with the nitrogen atom of a neighboring molecule, influencing the material's bulk properties. Data from related chloro-quinoline structures show they often crystallize in monoclinic or triclinic systems. nih.govansfoundation.org
Table 5: Representative Crystallographic Data for a Chloro-Quinoline Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.449 |
| b (Å) | 4.627 |
| c (Å) | 14.377 |
| β (°) | 113.3 |
| Volume (ų) | 1066.2 |
Data based on the related structure 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline for illustrative purposes. nih.gov
Specialized Spectroscopic Probes for Molecular Interactions (e.g., ESR, Magnetic Circular Dichroism)
Beyond the standard techniques, specialized spectroscopic methods can probe more subtle aspects of molecular structure and interactions.
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is specific to molecules with unpaired electrons (paramagnetic species). While this compound is diamagnetic in its ground state, ESR could be used to study its radical cation or anion forms, or its interactions with paramagnetic metal ions, providing insight into its electronic structure and reactivity.
Magnetic Circular Dichroism (MCD): MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for studying electronic transitions, particularly in paramagnetic systems. nih.gov For this compound, MCD could provide higher resolution information on the π → π* and n → π* transitions than conventional UV-Vis spectroscopy, helping to resolve overlapping absorption bands and assign them to specific electronic states.
Advanced Analytical Chromatography Techniques (e.g., LC-MS, HPLC) for Purity and Reaction Monitoring
The structural integrity and purity of this compound are paramount in its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for ensuring the quality of this compound and for monitoring its synthesis in real-time. These techniques offer high resolution and sensitivity, allowing for the separation, identification, and quantification of the target compound, as well as any impurities or reaction byproducts.
In the analysis of quinoline derivatives, reverse-phase HPLC is a commonly employed method. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The purity of synthesized quinoline compounds is often assessed by HPLC, with a Diode Array Detector (DAD) or Ultraviolet (UV) detector providing information on the presence of any co-eluting impurities. For instance, the analysis of related quinoline structures has been successfully achieved using C18 columns with a gradient elution of acetonitrile (B52724) and water, often with additives like formic acid or phosphoric acid to improve peak shape and resolution.
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is particularly powerful for the characterization of impurities and reaction intermediates. Following chromatographic separation, the eluent is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio is determined. This provides molecular weight information that is crucial for identifying unknown compounds.
For reaction monitoring, these chromatographic techniques are invaluable. In the synthesis of quinoline derivatives, thin-layer chromatography (TLC) is often used for a preliminary and rapid assessment of the reaction's progress. future-science.commdpi.com For more detailed analysis, HPLC and LC-MS can provide quantitative data on the consumption of reactants and the formation of products and intermediates over time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation.
The following tables provide examples of chromatographic conditions that have been used for the analysis of similar quinoline compounds, which can serve as a starting point for developing methods for this compound.
Table 1: Illustrative HPLC-MS/MS Conditions for Analysis of a Chloroquinoline Derivative
| Parameter | Condition |
| Chromatography System | UHPLC |
| Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time-based gradient from low to high organic phase concentration |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
This table is based on methods developed for analogous compounds and may require optimization for this compound. nih.gov
Table 2: Example of HPLC Method Parameters for Quinoline Analysis
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detector | UV |
For Mass Spectrometry compatibility, phosphoric acid would be replaced with a volatile modifier like formic acid. sielc.com
The development of robust and reliable analytical methods using HPLC and LC-MS is a critical aspect of research involving this compound. These techniques provide the necessary data to ensure the compound's purity, which is essential for the validity of subsequent scientific investigations, and to efficiently monitor its synthesis, leading to improved chemical processes.
Computational and Theoretical Chemistry Studies on 7 Chloro 3 Quinolinemethanol
Molecular Docking and Scoring Functions for Ligand-Target Interaction PredictionNo molecular docking studies have been published that detail the interaction of 7-Chloro-3-quinolinemethanol with any specific biological target.
Future computational research on this specific molecule would be necessary to generate the data required to populate these areas of study. Such research would provide valuable insights into the physicochemical properties and potential biological activities of this compound.
Binding Affinity Predictions for Biological Macromolecules (e.g., Enzymes, Receptors, Heme)
Molecular docking and other computational techniques are pivotal in predicting how a ligand, such as this compound, might interact with a biological target. These methods simulate the binding process, calculating parameters like binding energy to estimate the affinity and stability of the ligand-receptor complex. While specific studies detailing the binding affinity of this compound are not widely available in public literature, the principles can be illustrated by examining computational studies on structurally similar quinoline (B57606) derivatives.
For instance, research on related 7-chloroquinoline (B30040) compounds has demonstrated their potential to interact with various biological targets. Computational docking studies on a 7-chloro-4-aminoquinoline derivative have been used to model its interaction with heme (Fe(III) protoporphyrin IX), a crucial target in antimalarial drug action. Such studies calculate the binding affinities and help to visualize the specific molecular interactions, such as hydrogen bonds and pi-stacking, that stabilize the complex.
Similarly, other studies have explored the binding of 7-chloro-4-hydroxyquinoline, a related quinoline, to enzymes like angiotensin-converting enzyme 2 (ACE2), a key receptor in viral entry. These computational analyses predict the binding scores and identify the key amino acid residues involved in the interaction.
To illustrate how such findings are typically presented, a hypothetical data table is shown below. This table conceptualizes the kind of data that would be generated from molecular docking studies of this compound with various biological targets.
Table 1: Hypothetical Binding Affinity Predictions for this compound with Selected Biological Targets
| Target Macromolecule | Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Human Serum Albumin | Transport Protein | -6.8 | LYS-199, TRP-214 |
| Cytochrome P450 3A4 | Enzyme | -7.5 | ARG-105, SER-119 |
| Plasmodium falciparum DHFR | Enzyme | -8.2 | ASP-54, SER-108 |
Note: The data in this table is purely illustrative and intended to demonstrate the output of computational binding affinity studies. It is not based on experimental results for this compound.
These predictive studies are invaluable in the early stages of drug discovery for prioritizing compounds and for generating hypotheses about their potential mechanisms of action, guiding further experimental validation.
Integration of Machine Learning Algorithms for Retrosynthesis and Reaction Optimization
Once a synthetic route is proposed, machine learning algorithms can be employed for reaction optimization. This process involves finding the optimal reaction conditions (e.g., temperature, solvent, catalyst, reaction time) to maximize the yield and purity of the product while minimizing byproducts and costs. nih.govbeilstein-journals.org Instead of the traditional one-variable-at-a-time approach, ML algorithms can explore a high-dimensional parameter space to identify the best combination of conditions with a minimal number of experiments. nih.gov Techniques such as Bayesian optimization and deep reinforcement learning have been successfully applied to optimize a variety of chemical reactions. beilstein-journals.org
The synthesis of the quinoline scaffold itself presents several challenges, including the need for harsh reaction conditions and the potential for low yields. Future research may focus on integrating computational chemistry with machine learning to optimize the synthesis of substituted quinolines like this compound. mdpi.com This could involve developing sustainable catalytic systems using earth-abundant metals or employing photocatalytic methods, with machine learning guiding the optimization of these complex reaction systems. mdpi.com
Table 2: Machine Learning Approaches in Chemical Synthesis
| Application | Machine Learning Technique | Description | Potential Impact on this compound Synthesis |
|---|---|---|---|
| Retrosynthesis | Graph Neural Networks, Transformer Models | Predicts plausible reaction pathways by deconstructing the target molecule. chemcopilot.com | Proposes novel and efficient synthetic routes from simple precursors. |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Identifies optimal reaction conditions by intelligently exploring the parameter space. beilstein-journals.org | Maximizes yield and purity while minimizing experimental effort. |
| Catalyst Selection | Supervised Learning Models | Predicts the performance of different catalysts for a specific reaction. | Identifies the most effective and sustainable catalyst for quinoline ring formation. |
The integration of these AI and ML tools has the potential to significantly accelerate the synthesis and development of this compound and other complex molecules, making the process more efficient, cost-effective, and sustainable.
Structure Activity Relationship Sar Studies of 7 Chloro 3 Quinolinemethanol Derivatives Molecular and Mechanistic Focus
Influence of the 7-Chloro Substituent on Molecular Recognition and Target Binding
The presence of a halogen atom at the 7-position of the quinoline (B57606) ring is a well-established feature in many biologically active molecules. The 7-chloro substituent exerts a significant influence on the molecule's physicochemical properties, which in turn affects its molecular recognition and binding to biological targets.
The electron-withdrawing nature of the chlorine atom impacts the electron density of the entire quinoline ring system. This modification can influence the pKa of the quinoline nitrogen, which is crucial for the ionization state of the molecule at physiological pH. For compounds that target acidic cellular compartments, such as the food vacuole of the malaria parasite, this modulation of basicity can be critical for drug accumulation and efficacy.
Molecular docking and QSAR studies on various quinoline derivatives have consistently highlighted the importance of the 7-position substituent for biological activity. researchgate.netnih.gov In many models of quinoline-target interactions, the 7-chloro group is observed to occupy a specific region of the binding site, where it forms key interactions with amino acid residues.
To illustrate the influence of the 7-chloro substituent, the following table summarizes the general effects of different substituents at the 7-position on the biological activity of quinoline derivatives, based on extensive studies of analogous 4-aminoquinolines.
| 7-Substituent | Electronic Effect | General Impact on In Vitro Activity (Analogous Systems) | Potential Molecular Interactions |
| -Cl | Electron-withdrawing | Often optimal for activity | Halogen bonding, hydrophobic interactions |
| -Br | Electron-withdrawing | Similar or slightly better than -Cl | Enhanced halogen bonding, increased lipophilicity |
| -I | Electron-withdrawing | Often potent, but may have toxicity issues | Strong halogen bonding, high lipophilicity |
| -F | Electron-withdrawing | Generally less active than -Cl | Weaker halogen bonding potential |
| -CF3 | Strongly electron-withdrawing | Variable, can be highly active | Strong dipole interactions, hydrophobic interactions |
| -OCH3 | Electron-donating | Often leads to reduced activity | Hydrogen bond acceptor, altered electronics |
| -CH3 | Weakly electron-donating | Typically reduces activity | Hydrophobic interactions, steric effects |
Role of the 3-Position and Side Chain Modifications on Molecular Interactions
The substitution pattern at the 3-position of the quinoline ring is a critical determinant of biological activity and target selectivity. Unlike the more extensively studied 4-position, modifications at the C3-position can direct the molecule towards a different set of biological targets. Research on a series of 4-aminoquinolines as α2C-adrenoceptor antagonists revealed that a substituent at the 3-position was an absolute requirement for activity. researchgate.net
The 3-hydroxymethyl group of 7-Chloro-3-quinolinemethanol offers a versatile handle for chemical modification. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form specific interactions with polar residues in a protein's binding site. Modifications to this group can profoundly alter the molecule's interaction profile.
Esterification or Etherification: Converting the hydroxyl group to an ester or an ether would increase the lipophilicity of the molecule and remove its hydrogen bond donating capability. This could be advantageous if the target binding site has a hydrophobic character.
Oxidation: Oxidation of the methanol (B129727) to an aldehyde or a carboxylic acid would introduce a stronger hydrogen bond acceptor and, in the case of the carboxylic acid, a negative charge at physiological pH. This would favor interactions with positively charged residues like arginine or lysine.
Replacement with other functional groups: Replacing the hydroxymethyl group with other functionalities, such as an amino, amido, or a small alkyl chain, would systematically probe the steric and electronic requirements of the target's binding pocket.
The table below conceptualizes how modifications to the 3-position side chain could influence the molecular properties and potential interactions of this compound derivatives.
| Modification at 3-Position | Expected Change in Lipophilicity | Hydrogen Bonding Potential | Potential for New Interactions |
| -CH2OH (Parent) | Baseline | Donor and Acceptor | Polar interactions |
| -CH2OAc (Acetate ester) | Increased | Acceptor only | Increased van der Waals contacts |
| -CH2OCH3 (Methyl ether) | Increased | Acceptor only | Hydrophobic interactions |
| -CHO (Aldehyde) | Slightly Increased | Acceptor only | Covalent bonding (Schiff base formation) |
| -COOH (Carboxylic acid) | Decreased | Donor and Acceptor, Ionic | Ionic interactions, salt bridges |
| -CH2NH2 (Aminomethyl) | Decreased | Donor and Acceptor, Basic | Ionic interactions, hydrogen bonding |
Stereochemical Requirements for Ligand-Target Complementarity (e.g., Chiral Centers in Analogues)
While this compound itself is not a chiral molecule, the introduction of stereocenters into its derivatives can be a powerful strategy to enhance potency and selectivity. Biological macromolecules, such as enzymes and receptors, are chiral, and they often exhibit stereospecific recognition of their ligands. The differential interaction of enantiomers with a biological target is a well-established principle in medicinal chemistry.
A chiral center could be introduced into analogues of this compound by modifying the 3-position side chain. For example, the synthesis of a derivative with a -CH(OH)CH3 side chain would result in a racemic mixture of two enantiomers. The separation of these enantiomers would be essential to evaluate their individual biological activities. It is highly probable that one enantiomer would exhibit greater activity than the other due to a better three-dimensional fit with the target binding site.
The synthesis of enantiomerically pure chiral ligands containing the quinoline motif has been a significant area of research in asymmetric catalysis. thieme-connect.comresearchgate.netrsc.orgresearchgate.netmdpi.com These studies underscore the importance of stereochemistry in achieving highly specific molecular recognition.
The following table illustrates a hypothetical scenario for a chiral analogue of this compound and the potential for differential activity.
| Enantiomer of a Hypothetical Derivative | Potential for Target Complementarity | Expected Relative Biological Activity |
| (R)-enantiomer | May have a more favorable 3D arrangement of substituents for optimal interaction with the chiral binding site. | Potentially higher affinity and efficacy. |
| (S)-enantiomer | May have a less favorable 3D arrangement, leading to steric clashes or suboptimal interactions with the binding site. | Potentially lower affinity and efficacy, or even inactivity. |
Correlation between Physicochemical Parameters and Molecular Interaction Profiles
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the physicochemical properties of a series of compounds correlate with their biological activity. researchgate.netnih.govnih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogues. The key physicochemical parameters that influence molecular interactions include:
Lipophilicity (logP): This parameter describes the hydrophobicity of a molecule and its ability to partition into nonpolar environments. Lipophilicity is crucial for membrane permeability and for interactions with hydrophobic pockets in proteins.
Electronic Properties (e.g., Hammett constants, pKa): These describe the electron distribution within the molecule and its ionization state. Electronic properties are key to electrostatic interactions, hydrogen bonding, and halogen bonding.
Steric Parameters (e.g., molecular weight, molar refractivity): These relate to the size and shape of the molecule. Steric factors are critical for the complementary fit between a ligand and its binding site.
For this compound derivatives, a systematic variation of substituents at the 3- and 7-positions would allow for the development of a QSAR model. For instance, increasing the lipophilicity of the side chain at the 3-position might enhance activity up to a certain point, after which steric hindrance could become a limiting factor. Similarly, the electron-withdrawing strength of the substituent at the 7-position could be correlated with binding affinity, potentially through its influence on halogen bonding.
The table below outlines how different physicochemical parameters of hypothetical this compound analogues would be expected to influence their molecular interaction profiles.
| Physicochemical Parameter | Influence on Molecular Interaction Profile |
| Increased Lipophilicity (logP) | Enhanced binding to hydrophobic pockets; improved membrane transport. |
| Decreased pKa of Quinoline N | Reduced accumulation in acidic compartments; altered electrostatic interactions. |
| Increased Polar Surface Area (PSA) | Enhanced potential for hydrogen bonding; reduced membrane permeability. |
| Increased Number of H-bond Donors/Acceptors | Greater potential for specific, directional interactions with the target. |
| Increased Molecular Weight/Volume | Potential for increased van der Waals interactions, but also for steric hindrance. |
Investigations into Molecular Mechanisms of Action of 7 Chloro 3 Quinolinemethanol Derivatives in Vitro Studies
Molecular Target Identification and Validation in Cell-Free and Cell-Based Systems
The initial step in understanding the mechanism of a bioactive compound involves identifying its molecular target. For derivatives of the 7-chloroquinoline (B30040) scaffold, this process employs a combination of phenotypic screening and computational analysis to pinpoint and validate potential targets.
In vitro phenotypic screening is a primary method for discovering potential therapeutic applications. For instance, a series of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives were evaluated as potential agents against Chagas disease. nih.gov This screening was performed on Trypanosoma cruzi epimastigotes and murine fibroblasts to assess both efficacy and non-specific cytotoxicity. nih.gov Through this process, specific derivatives were identified that showed high selectivity for the parasite over mammalian cells, validating the 4-amino-7-chloroquinoline structure as a promising template for designing trypanocidal drugs. nih.gov
Similarly, novel hybrids combining 7-chloro-4-aminoquinoline and benzimidazole were synthesized and tested for their antiproliferative activity against cancer cell lines. mdpi.com Computational tools, such as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, complement these cell-based assays by forecasting the pharmacokinetic properties of the compounds. mdpi.com
Molecular docking is another critical tool for identifying potential targets. This computational technique predicts the binding affinity and orientation of a ligand to a protein target. Studies on chloroquinoline-4H-chromene conjugates identified Plasmodium falciparum lactate dehydrogenase (PfLDH) as a potential molecular target. nih.gov The docking results suggested a strong binding affinity, with the conjugates occupying the cofactor position, indicating they could inhibit the glycolytic pathway essential for the parasite's energy production. nih.gov
These combined approaches, utilizing both cell-based assays and computational predictions, are essential for identifying and validating the molecular targets of 7-chloroquinoline derivatives, paving the way for more focused mechanistic studies.
Enzyme Inhibition Assays and Kinetic Characterization (e.g., Pf-DHFR)
Once a potential target, often an enzyme, is identified, its inhibition by the compound is characterized through enzymatic assays. Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism and a well-established target for various antimicrobial and anticancer agents. mdpi.comresearchgate.net It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and amino acids. mdpi.com
The inhibition of DHFR is a critical mechanism for many therapeutic agents. nih.gov Kinetic studies of novel inhibitors against DHFR, such as derivatives of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, provide detailed insights into their mechanism. For example, one such derivative, AMPQD, was found to be a potent inhibitor of E. coli DHFR with a competitive mode of inhibition concerning the substrate dihydrofolic acid, and an uncompetitive mode with respect to the cofactor NADPH. nih.gov This indicates that the inhibitor has a significantly higher affinity for the enzyme-NADPH binary complex. nih.gov
Further kinetic characterization revealed that some derivatives exhibit a slow-onset, tight-binding inhibition model. nih.gov This mechanism involves an initial weak binding of the inhibitor to the enzyme, followed by a slow conformational change that results in a more tightly bound complex. The absence of a specific chemical group, such as the (4-aminophenyl)-methyl group in the parent molecule PQD, can abolish this slow-onset behavior, highlighting the structural determinants for this potent inhibition mechanism. nih.gov
The table below summarizes the kinetic parameters for the inhibition of E. coli DHFR by a novel pyrroloquinazoline derivative.
| Inhibitor | Target Enzyme | K_i Value | Inhibition Type (vs. DHF) | Inhibition Type (vs. NADPH) | Binding Model |
| AMPQD | E. coli DHFR | 7.42 ± 0.92 nM | Competitive | Uncompetitive | Slow-onset, tight-binding |
Data sourced from studies on novel diaminopyrroloquinazoline derivatives. nih.gov
These detailed enzymatic and kinetic studies are fundamental to understanding how 7-chloroquinoline derivatives can disrupt essential metabolic pathways by inhibiting key enzymes like DHFR.
Ligand-Receptor Binding Studies and Biophysical Characterization of Interactions
Understanding the physical interactions between a drug molecule and its receptor is crucial for rational drug design. Biophysical techniques, such as single-crystal X-ray diffraction, provide atomic-level details of these interactions.
Structural characterization of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline (BPIP), a structural analog representing half of the antimalarial drug piperaquine, revealed detailed insights into its intermolecular interactions. mdpi.comresearchgate.netpreprints.org The analysis showed the formation of a one-dimensional supramolecular network stabilized by hydrogen bonding between the quinoline (B57606) derivative and water molecules. mdpi.comresearchgate.netpreprints.org
Further analysis of the crystal packing using Hirshfeld surface (HS) and 2D fingerprint plots allows for the quantitative evaluation of different types of intermolecular contacts. mdpi.com For BPIP, the most significant contributions to the crystal packing were from H⋯H contacts (51.3%), followed by hydrogen bonds (O—H⋯N) which accounted for 9.6%. mdpi.com
The study also identified strong π–π stacking interactions between the chloro-benzene rings of the quinoline units. mdpi.compreprints.org These aromatic stacking dimers adopt a parallel displaced arrangement with a centroid-centroid distance of 3.96 Å. mdpi.com Such biophysical characterizations are vital for understanding how these molecules interact with biological targets, like protein binding pockets or nucleic acids, where hydrogen bonding and π–π stacking are common features. mdpi.com
| Interaction Type | Contributing Atoms | Percentage of Hirshfeld Surface | Key Feature |
| Hydrogen Bonding | O—H⋯N | 9.6% | Stabilizes supramolecular network |
| π–π Stacking | Chloro-benzene rings | Not specified | Parallel displaced dimers |
| Van der Waals | H⋯H | 51.3% | Largest contribution to surface contacts |
Data from the structural characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline. mdpi.com
These detailed biophysical studies on simplified analogs provide a critical model for understanding the physicochemical properties and intermolecular interactions of more complex 7-chloroquinoline derivatives. researchgate.netpreprints.org
Studies on the Inhibition of Key Biological Processes at a Molecular Level (e.g., Hematin Biocrystallization)
One of the most well-characterized mechanisms of action for quinoline-based antimalarials is the inhibition of hematin biocrystallization. nih.govnih.gov Inside the malaria parasite, the digestion of hemoglobin releases large quantities of toxic heme (ferriprotoporphyrin IX). nih.gov The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin, which is identical to β-hematin. nih.gov
Quinoline derivatives disrupt this vital detoxification process. nih.govresearchgate.net In vitro studies have elucidated several key molecular mechanisms:
Complex Formation: Quinoline antimalarials are believed to accumulate in the parasite's food vacuole and bind to hematin, preventing its incorporation into the growing hemozoin crystal. nih.govresearchgate.net
Surface Adsorption: These compounds can adsorb to the surface of growing β-hematin crystals. nih.gov This adsorption is correlated with their inhibitory activity, as it physically blocks the addition of new hematin units to the crystal lattice. nih.govnih.govnih.gov Time-resolved atomic force microscopy has shown that a compound like chloroquine binds to the flat {100} surfaces of the crystal, arresting layer generation and step advancement. nih.govnih.gov
Capping the Polymer Chain: It has been proposed that the quinoline-heme complex can associate with the end of the growing heme polymer, effectively capping it and preventing further elongation. researchgate.net
The inhibition of β-hematin formation can be quantified using colorimetric assays that measure the amount of free, unpolymerized heme. nih.gov The effectiveness of an inhibitor is often expressed as an IC₅₀ value, the concentration required to inhibit 50% of the polymerization process. The inhibitory activity of a compound is often related to the strength of its adsorption to the growing crystal face. nih.gov
Furthermore, the buildup of free heme due to this inhibition can be detrimental to the parasite in other ways. researchgate.net Increased levels of free hemin can catalyze peroxidative reactions, leading to oxidative stress and the inhibition of essential enzymes like cysteine proteases, which are needed for protein degradation and parasite growth. researchgate.net
| Compound Class | Proposed Mechanism of Action | Key Finding |
| Quinoline Derivatives | Inhibition of Hematin Biocrystallization | Adsorbs to the surface of β-hematin crystals, blocking growth. nih.gov |
| Quinoline Antimalarials | Heme Polymerization Blockade | Forms a complex with heme, capping the growing polymer chain. researchgate.net |
| Chloroquine | Arrest of Crystal Growth | Binds to specific crystal faces ({100}) to stop layer generation. nih.govnih.gov |
Modulatory Effects on Cellular Pathways and Biochemical Signaling (e.g., in vitro cell line assays)
For example, novel tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones were evaluated for their ability to inhibit tubulin polymerization, a key process in cell division. rsc.org In vitro assays using cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) demonstrated that these compounds could arrest cell division, with one derivative showing an IC₅₀ of 5.9 μM in A549 cells. rsc.org This indicates a direct modulatory effect on the cellular machinery of mitosis.
Similarly, the antiproliferative activity of 7-chloro-4-amino(oxy)quinoline derivatives was assessed against murine fibroblasts to determine their cytotoxicity profile. nih.gov The cytotoxicity of quinolinotriazole hybrids, synthesized via "click" chemistry, was evaluated against Hep G2 human liver cancer cells to calculate a selectivity index, comparing the toxicity to mammalian cells versus the activity against the Plasmodium falciparum parasite. scielo.br Some of these compounds exhibited low cytotoxicity (CC₅₀ > 1000 μM), indicating high selectivity for the parasite. scielo.br
The modulation of biochemical signaling pathways is a complex area of study. Advanced techniques like bioelectrosynthesis are being explored to control the production of signaling molecules like nitric oxide (NO) and ammonia (B1221849) (NH₃) with high spatiotemporal precision. nih.gov While not directly involving 7-chloro-3-quinolinemethanol, this research highlights the sophisticated in vitro systems being developed to precisely modulate cellular signaling pathways in human cell lines, a strategy that could be applied to investigate the downstream effects of quinoline derivatives in the future. nih.gov
The table below presents findings from in vitro cell line assays for various quinoline derivatives.
| Compound Class | Cell Line | Assay Type | Observed Effect |
| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | A549, HeLa, MCF-7 | Cell Proliferation / Cell Cycle | Inhibition of tubulin polymerization, cell cycle arrest. rsc.org |
| 7-Chloro-4-amino(oxy)quinolines | Murine Fibroblasts | Cytotoxicity | Determination of selectivity index for antiparasitic activity. nih.gov |
| Quinolinotriazole Hybrids | Hep G2 | Cytotoxicity | Low cytotoxicity observed, indicating high selectivity for malaria parasite. scielo.br |
Role of 7 Chloro 3 Quinolinemethanol As a Chemical Building Block in Advanced Organic Synthesis
Preparation of Novel Heterocyclic Systems Incorporating the Quinoline (B57606) Moiety
The 7-chloroquinoline (B30040) scaffold inherent in 7-chloro-3-quinolinemethanol is a key constituent in a variety of synthetic strategies aimed at constructing novel heterocyclic systems. The reactivity of both the quinoline ring and its substituents allows for its elaboration into more complex, fused, and spiro-heterocyclic architectures.
The hydroxymethyl group at the 3-position can be readily oxidized to an aldehyde, which then serves as a versatile handle for subsequent cyclization reactions. For instance, 2-chloroquinoline-3-carbaldehydes are known to be valuable precursors for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]quinolines. nih.gov These compounds are typically synthesized through condensation reactions with various hydrazine derivatives. While direct synthesis from this compound is not extensively documented, the transformation of the hydroxymethyl group to the corresponding aldehyde is a standard organic transformation, suggesting a straightforward pathway to these important heterocyclic systems.
Furthermore, the quinoline nitrogen and the chlorine atom at the 7-position offer additional sites for chemical modification, enabling the construction of a wide range of heterocyclic derivatives. For example, the "click" synthesis of 1,2,3-triazole-linked 7-chloroquinoline hybrids demonstrates the utility of the 7-chloroquinoline core in forming new heterocyclic rings. tandfonline.comsemanticscholar.org These reactions often start from 4,7-dichloroquinoline, but the principles can be extended to derivatives of this compound.
The table below summarizes some of the novel heterocyclic systems that can be potentially synthesized using this compound as a starting material, based on the known reactivity of the 7-chloroquinoline scaffold.
| Heterocyclic System | Potential Synthetic Strategy from this compound |
| Pyrazolo[3,4-b]quinolines | Oxidation of the hydroxymethyl group to an aldehyde, followed by condensation with hydrazines. |
| Triazolo-quinolines | Conversion of the hydroxymethyl group to a reactive intermediate for click chemistry. |
| Fused Quinolines | Intramolecular cyclization reactions involving functional groups introduced at the 3-position. |
Synthesis of Complex Small Molecules and Natural Product Analogues
The structural motif of this compound is an attractive starting point for the synthesis of complex small molecules and analogues of natural products, particularly those with potential biological activity. The quinoline ring is a common feature in many alkaloids and pharmacologically active compounds. nih.gov
The synthesis of functionalized quinolines through methods like magnesiation under mild conditions allows for the introduction of various substituents onto the quinoline core, paving the way for the construction of complex molecular architectures. durham.ac.uk For example, aryl(7-chloroquinolin-4-yl)methanol derivatives have been synthesized and show interesting antiproliferative properties. durham.ac.uk Although this example focuses on the 4-position, similar strategies could be adapted for the 3-substituted isomer.
Moreover, the quinoline ring system can be incorporated into the structure of natural products to modify their biological activity. For instance, quinoline derivatives of natural products like bakuchiol and andrographolide have been synthesized to enhance their therapeutic properties. nih.gov this compound can serve as a key building block in the synthesis of such natural product analogues, where the quinoline moiety is strategically introduced to interact with biological targets.
Development of Hybrid Molecules with Multifunctional Properties
One of the most significant applications of the 7-chloroquinoline scaffold is in the design and synthesis of hybrid molecules. This molecular hybridization strategy involves combining two or more pharmacophores into a single molecule to create new chemical entities with enhanced or multiple biological activities. researchgate.net The 7-chloroquinoline moiety, known for its antimalarial and anticancer properties, is an ideal candidate for this approach. tandfonline.comsemanticscholar.org
Numerous studies have reported the synthesis of hybrid molecules incorporating the 7-chloroquinoline core with other biologically active heterocycles such as sulfonamides, future-science.com pyrazolines, mdpi.com and benzimidazoles. mdpi.com These hybrid compounds often exhibit synergistic or improved pharmacological profiles compared to their individual components. For example, 7-chloroquinoline-sulfonamide hybrids have been synthesized and evaluated for their antimalarial activity. future-science.com Similarly, hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline have shown significant antiproliferative and antifungal activity. mdpi.com
While many of these syntheses start from 4,7-dichloroquinoline, the underlying principles of coupling the 7-chloroquinoline scaffold to other molecular fragments are directly applicable to derivatives of this compound. The hydroxymethyl group at the 3-position can be used as a handle to link the quinoline core to other pharmacophores through ester, ether, or other linkages, opening up a vast chemical space for the design of novel multifunctional hybrid molecules.
The following table provides examples of hybrid molecules that could be developed from this compound.
| Hybrid Molecule Type | Potential Linking Strategy | Potential Multifunctional Properties |
| Quinoline-Sulfonamide Hybrids | Esterification of the hydroxymethyl group with a sulfonamide-containing carboxylic acid. | Antimalarial, Antibacterial |
| Quinoline-Pyrazoline Hybrids | Conversion of the hydroxymethyl group to an aldehyde for subsequent condensation reactions. | Anticancer, Antifungal |
| Quinoline-Benzimidazole Hybrids | Coupling reactions involving the hydroxymethyl group or a derivative thereof. | Anticancer, Antiviral |
Precursors for Advanced Material Chemistry Research
The quinoline ring system, with its rigid and planar structure, as well as its unique photophysical properties, has garnered interest in the field of advanced materials chemistry. Quinoline derivatives have been investigated for their potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as ligands for the synthesis of metal complexes with interesting catalytic or photoluminescent properties.
While the specific use of this compound as a precursor for advanced materials is not extensively reported, its structural features suggest potential in this area. The hydroxymethyl group can be utilized to incorporate the 7-chloroquinoline moiety into polymer backbones or to attach it to surfaces, thereby imparting the photophysical or electronic properties of the quinoline core to the resulting material.
Furthermore, the quinoline nitrogen can act as a coordination site for metal ions, making this compound a potential ligand for the synthesis of novel metal complexes. These complexes could exhibit interesting catalytic activities or be explored for their luminescent properties. The synthesis of copper(II) complexes with [(7-chloroquinolin-4-yl)amino]acetophenones highlights the ability of the quinoline nitrogen to coordinate with metal centers. nih.gov
Future Research Directions and Emerging Avenues for 7 Chloro 3 Quinolinemethanol Research
Development of Highly Efficient and Sustainable Synthetic Strategies
Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often suffer from drawbacks including the use of hazardous chemicals, high temperatures, long reaction times, and significant waste generation. nih.govijpsjournal.comacs.org These factors present environmental and economic challenges, prompting a shift towards green chemistry.
Future research will prioritize the development of synthetic protocols that are both highly efficient and environmentally benign. nih.gov This involves the adoption of sustainable practices such as:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. nih.govsemanticscholar.org
Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol is a key focus. researchgate.net
Eco-Friendly Catalysts: Research into novel catalysts, such as p-toluenesulfonic acid and formic acid, aims to enhance reaction efficiency while minimizing environmental impact. ijpsjournal.comresearchgate.net
One-Pot Synthesis: Multicomponent reactions that allow for the synthesis of complex molecules in a single step improve atom economy and reduce waste. researchgate.net
An example of a more sustainable approach is the electrochemically assisted Friedländer reaction, which offers a reagent-free method under mild conditions with high conversion rates. rsc.org By focusing on these green methodologies, the synthesis of 7-Chloro-3-quinolinemethanol and its derivatives can become more economically viable and environmentally responsible. ijpsjournal.comacs.org
Rational Design of Novel Derivatives with Tunable Molecular Properties and Specificity
The 7-chloroquinoline (B30040) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. ingentaconnect.commdpi.com Rational design of new derivatives of this compound aims to fine-tune its molecular properties to enhance biological activity and specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence efficacy. ingentaconnect.comnih.gov
Key strategies in the rational design of novel derivatives include:
Molecular Hybridization: This approach involves combining the 7-chloroquinoline pharmacophore with other bioactive moieties to create hybrid compounds. mdpi.commdpi.com This can lead to synergistic effects, novel mechanisms of action, and the potential to overcome drug resistance. mdpi.commdpi.comnih.gov For instance, creating hybrids of 7-chloroquinoline with sulfonamides or 1,2,3-triazoles has shown promise in developing new antimalarial agents. mdpi.comfuture-science.com
Substitution and Functionalization: Introducing various substituents at different positions on the quinoline ring can significantly alter the compound's electronic properties, lipophilicity, and receptor-binding affinities. researchgate.netmdpi.com For example, modifications at the C4 and C7 positions of the quinoline ring have been extensively explored to enhance antiproliferative and antimalarial activities. mdpi.comnih.gov
The goal of these design strategies is to develop derivatives with improved therapeutic profiles, such as enhanced potency against resistant cancer cell lines or malaria parasites. ingentaconnect.commesamalaria.org
Exploration of Underexplored Molecular Targets and Mechanisms of Action
While quinoline-based drugs like chloroquine are known to act by interfering with hemoglobin digestion in malaria parasites, the precise molecular targets and mechanisms of action for many derivatives, including this compound, are not fully understood. nih.gov Future research will focus on identifying and validating novel molecular targets to elucidate the compound's biological activity and expand its therapeutic applications.
Potential areas of exploration include:
Inhibition of Hemozoin Formation: A primary mechanism for quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. nih.gov Further studies can clarify the specific interactions of this compound and its derivatives with this process.
Targeting Novel Proteins and Pathways: Research has suggested that quinolinemethanols may have alternative sites of action beyond the food vacuole. nih.gov Identifying these targets, which could include parasite-specific proteins or host cell components, is a critical area of investigation. nih.govnih.gov For instance, some 7-chloroquinoline derivatives have shown inhibitory activity against VEGFR-II, a key player in cancer angiogenesis. nih.gov
Neurodegenerative Diseases: Recent studies have identified 4-amino-7-chloroquinoline derivatives as potential activators of the nuclear receptor NR4A2 (Nurr1), a promising drug target for Parkinson's disease. nih.gov This opens up a new therapeutic avenue for this class of compounds.
By employing techniques like photoaffinity labeling and molecular docking, researchers can identify specific protein interactions and unravel the complex mechanisms underlying the compound's effects. nih.govnih.gov
Application of Chemoinformatics and Artificial Intelligence in Compound Design and Pathway Prediction
For this compound, chemoinformatics and AI can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can predict the biological activity of novel derivatives based on their chemical structure, guiding the synthesis of more potent compounds. nih.govrjptonline.org
Molecular Docking: This computational technique can predict the binding affinity and orientation of a ligand to its target protein, helping to elucidate the mechanism of action and design more specific inhibitors. nih.gov
Generative Chemistry: AI algorithms can design novel molecules from scratch that are optimized for specific properties, such as high bioactivity and low toxicity. optibrium.com
Synthesis Planning: AI can predict efficient synthetic routes for target compounds, accelerating the "design-make-test-analyze" cycle in drug development. optibrium.comnih.gov
By leveraging these powerful computational approaches, researchers can more efficiently explore the vast chemical space of 7-chloroquinoline derivatives and prioritize the most promising candidates for further development. nih.govnih.gov
| Technology | Application | Potential Impact on this compound Research |
|---|---|---|
| QSAR | Predicting biological activity from chemical structure. rjptonline.org | Faster identification of potent derivatives. |
| Molecular Docking | Simulating ligand-protein binding. nih.gov | Elucidation of mechanism of action and design of specific inhibitors. |
| Generative Chemistry | Designing novel molecules with desired properties. optibrium.com | Creation of new derivatives with enhanced therapeutic profiles. |
| AI-Powered Synthesis Planning | Predicting efficient synthetic pathways. nih.gov | Accelerated synthesis of promising compounds. |
Strategies for Overcoming Resistance Mechanisms at the Molecular Level
The emergence of drug resistance is a major obstacle in the treatment of infectious diseases and cancer, limiting the effectiveness of many quinoline-based therapies. ingentaconnect.commdpi.comnih.gov Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome it.
For 7-chloroquinoline derivatives, resistance is often associated with mutations in target proteins or increased drug efflux from the cell. nih.govnih.gov Future research will focus on developing strategies to circumvent these resistance mechanisms, such as:
Design of Hybrid Compounds: As mentioned earlier, molecular hybridization can create compounds that act on multiple targets or inhibit resistance mechanisms. nih.gov For example, linking a chemoreversal agent to the chloroquine scaffold has been shown to restore potency against resistant malaria parasites. nih.gov
Targeting Resistance-Associated Proteins: Developing compounds that specifically inhibit proteins involved in drug resistance, such as efflux pumps, can resensitize resistant cells to existing drugs.
Modification of the Quinoline Scaffold: Rational modifications to the 7-chloroquinoline structure can lead to derivatives that are less susceptible to resistance mechanisms. nih.gov This could involve altering the side chain to prevent recognition by efflux pumps or designing compounds that bind more tightly to the target, even in the presence of resistance-conferring mutations. nih.gov
By investigating these strategies at the molecular level, researchers can develop a new generation of this compound derivatives that remain effective in the face of evolving resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
